5-Chloro-2-(oxiran-2-yl)pyridine
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Overview
Description
5-Chloro-2-(oxiran-2-yl)pyridine is a chemical compound with the molecular formula C7H6ClNO It is a pyridine derivative with a chlorine atom at the 5-position and an epoxide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxiran-2-yl)pyridine typically involves the reaction of 5-chloropyridine with an epoxide precursor under specific conditions. One common method is the epoxidation of 5-chloro-2-vinylpyridine using a peracid such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorine atom can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-yl)pyridine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and properties.
5-Chloro-2-(hydroxyethyl)pyridine: Contains a hydroxyl group instead of an epoxide, leading to different chemical behavior.
5-Chloro-2-(bromomethyl)pyridine: Has a bromine atom instead of an epoxide, affecting its reactivity and applications
Uniqueness
5-Chloro-2-(oxiran-2-yl)pyridine is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H6ClNO |
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Molecular Weight |
155.58 g/mol |
IUPAC Name |
5-chloro-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-5-1-2-6(9-3-5)7-4-10-7/h1-3,7H,4H2 |
InChI Key |
HSTAMYJAAYLYER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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